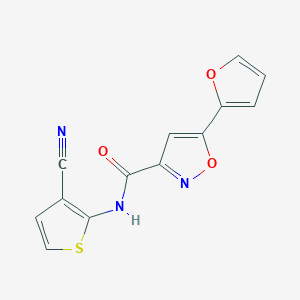![molecular formula C12H14N2O3S B6586172 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 1226454-13-2](/img/structure/B6586172.png)
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea, also known as 1-HMF-3-TU, is a synthetic compound with a wide range of applications in the field of biochemistry and physiology. It is a small molecule that contains both a hydroxyl group and a thiophene ring. It has been extensively studied for its potential use in the synthesis of novel drugs and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has been used in a variety of scientific research applications. It has been used as a model compound for studying the interactions between small molecules and proteins, as well as for studying the structure and function of enzymes. It has also been used in the synthesis of novel drugs and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is not yet fully understood. However, it is believed to interact with proteins and enzymes by forming hydrogen bonds. These hydrogen bonds are thought to be responsible for the compound’s ability to alter the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to have antioxidant and anti-inflammatory effects. Furthermore, it has been shown to have anti-microbial effects, as well as to reduce the risk of stroke and heart attack.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that the compound is toxic and must be handled with caution.
Direcciones Futuras
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has a wide range of potential applications in the field of biochemistry and physiology. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic agents. Additionally, further research is needed to explore the potential uses of this compound in the synthesis of novel drugs and as a potential therapeutic agent. Additionally, further research is needed to explore the potential uses of this compound in the development of more efficient and cost-effective laboratory experiments. Finally, further research is needed to explore the potential uses of this compound in the development of new diagnostic tools.
Métodos De Síntesis
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea can be synthesized by a variety of methods. The most common method involves the reaction of 5-methylfuran-2-yl acetate with thiophenol and 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an iminium ion and the subsequent formation of a thiourea. The final product is then isolated by precipitation and purified by column chromatography.
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-4-5-10(17-8)9(15)7-13-12(16)14-11-3-2-6-18-11/h2-6,9,15H,7H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOLNYURHQRTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586099.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586108.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B6586121.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6586124.png)
![N-cyclohexyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6586130.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B6586154.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6586163.png)
![1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B6586179.png)
![3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6586187.png)
![ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate](/img/structure/B6586192.png)